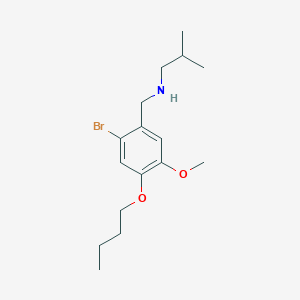![molecular formula C21H28N2O4 B283377 N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide, also known as DMTCPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of beta-amyloid accumulation in Alzheimer's disease, and the inhibition of histone deacetylases. N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide in lab experiments is its potential as a therapeutic agent in various diseases. However, one limitation is that the mechanism of action of N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
Future research on N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide could focus on further elucidating its mechanism of action, optimizing its therapeutic potential in various diseases, and exploring its potential as a drug delivery system. Additionally, research could focus on the development of N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide analogs with improved pharmacological properties.
合成法
The synthesis of N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide involves the reaction of 2,3-dimethoxybenzaldehyde with 2-methoxyaniline to form 4-[(2,3-dimethoxybenzyl)amino]-2-methoxybenzaldehyde. This intermediate is then reacted with pentanoyl chloride to yield N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide.
科学的研究の応用
N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and Alzheimer's disease. In cancer research, N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide has been shown to reduce the accumulation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
特性
分子式 |
C21H28N2O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
N-[4-[(2,3-dimethoxyphenyl)methylamino]-2-methoxyphenyl]pentanamide |
InChI |
InChI=1S/C21H28N2O4/c1-5-6-10-20(24)23-17-12-11-16(13-19(17)26-3)22-14-15-8-7-9-18(25-2)21(15)27-4/h7-9,11-13,22H,5-6,10,14H2,1-4H3,(H,23,24) |
InChIキー |
DMPQFFIEEOHEFM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)OC |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283310.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283313.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine](/img/structure/B283315.png)